3,5-Difluorobenzoyl chloride

Catalog No.
S750944
CAS No.
129714-97-2
M.F
C7H3ClF2O
M. Wt
176.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Difluorobenzoyl chloride

CAS Number

129714-97-2

Product Name

3,5-Difluorobenzoyl chloride

IUPAC Name

3,5-difluorobenzoyl chloride

Molecular Formula

C7H3ClF2O

Molecular Weight

176.55 g/mol

InChI

InChI=1S/C7H3ClF2O/c8-7(11)4-1-5(9)3-6(10)2-4/h1-3H

InChI Key

OYZWEOORLJBPMA-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1F)F)C(=O)Cl

Canonical SMILES

C1=C(C=C(C=C1F)F)C(=O)Cl

The exact mass of the compound 3,5-Difluorobenzoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,5-Difluorobenzoyl chloride is a highly reactive, di-halogenated aromatic acylating agent widely procured as a critical building block in advanced organic synthesis, medicinal chemistry, and polymer science. Featuring two strongly electron-withdrawing fluorine atoms at the meta positions, this compound exhibits significantly enhanced electrophilicity at the carbonyl carbon compared to standard benzoyl chlorides. This electronic activation facilitates rapid, high-yield amidation and esterification reactions, even with sterically hindered or weakly nucleophilic substrates. Commercially, it is prioritized over its corresponding carboxylic acid to bypass the need for expensive peptide coupling reagents. Furthermore, the specific 3,5-difluoro substitution pattern is uniquely valuable for synthesizing symmetrical AB2 monomers used in hyperbranched high-performance polymers, as well as for installing metabolically stable, lipophilic pharmacophores in next-generation antiviral, CNS, and agrochemical active ingredients.

Procurement Fit

Workflow

Selective acylation with 3,5-difluorophenyl moiety

Selection

Meta-fluorinated benzoyl chloride building block

Use context

Pharmaceutical intermediate and agrochemical synthesis

Substituting 3,5-Difluorobenzoyl chloride with unsubstituted benzoyl chloride, alternative isomers (e.g., 2,4-difluorobenzoyl chloride), or its free acid counterpart (3,5-difluorobenzoic acid) introduces severe process and performance liabilities. Using the free acid necessitates stoichiometric amounts of expensive coupling agents (like HATU or EDC) and often results in lower yields and complex purification workflows. Substituting with unsubstituted benzoyl chloride drastically reduces the electrophilicity of the acyl group, leading to incomplete reactions with weak nucleophiles. More importantly, in downstream applications, the absence of the 3,5-difluoro motif eliminates critical metabolic resistance and alters the binding affinity in pharmaceutical targets, rendering the final active pharmaceutical ingredients (APIs) ineffective against resistant mutant strains. In polymer synthesis, altering the fluorine substitution pattern prevents the formation of the symmetrical AB2 monomers required for synthesizing uniform hyperbranched polyaryletherketones (hbPAEKs), directly compromising the thermal and mechanical properties of the resulting advanced materials [1].

Substitution Risk

Substitute
Key Mismatch
3,5-Difluorobenzoyl chloride (target)
Meta-disubstitution pattern; specific electronic and steric profile
2,4-Difluorobenzoyl chloride
Ortho/para substitution may shift acylation reactivity and product selectivity
4-Fluorobenzoyl chloride
Mono-fluorination lacks the dual-fluorine electronic tuning; supramolecular landscape differs
Pentafluorobenzoyl chloride
Perfluorination dramatically alters decarbonylative coupling selectivity

High-Yield Acylation for Complex Pharmaceutical Intermediates

In the synthesis of advanced Weinreb amide intermediates for nonnucleoside reverse transcriptase inhibitors (NNRTIs), 3,5-difluorobenzoyl chloride demonstrates exceptional reactivity. When reacted with N,O-dimethylhydroxylamine, 3,5-difluorobenzoyl chloride achieves a 93% isolated yield of the corresponding amide within 1 hour under mild conditions (0 °C to room temperature). In contrast, utilizing 3,5-difluorobenzoic acid for similar transformations requires the addition of coupling reagents, longer reaction times, and typically results in lower overall process efficiency due to coupling-related byproducts. The high electrophilicity imparted by the meta-fluorines ensures rapid and complete conversion, making the acid chloride the preferred procurement choice for scalable API manufacturing[1].

Evidence DimensionIsolated yield of Weinreb amide intermediate
Target Compound Data93% yield (1 hour, 0 °C to RT)
Comparator Or Baseline3,5-Difluorobenzoic acid (requires coupling agents, longer times, lower efficiency)
Quantified DifferenceEliminates the need for stoichiometric coupling reagents while achieving >90% yield rapidly
ConditionsReaction with N,O-dimethylhydroxylamine in organic solvent, 0 °C to RT.

Procuring the acid chloride eliminates the need for expensive coupling agents and reduces cycle times in industrial pharmaceutical synthesis.

Decarbonylative coupling selectivity
Head-to-head
Mixture of benzoyl- and phenylsilanes; less selective than pentafluorobenzoyl (virtually sole product)
Reaction selectivity differentiates in Pd-catalyzed coupling workflows
Conditions: Pd catalyst, hexamethyldisilane; Organometallics 2006

Activation of Meta-Fluorines for Hyperbranched Polymer Synthesis

3,5-Difluorobenzoyl chloride is uniquely capable of serving as the precursor for symmetrical AB2 monomers, such as 3,5-difluoro-4′-hydroxybenzophenone, used in the synthesis of hyperbranched polyaryletherketones (hbPAEKs). Despite being in the meta position, the fluorine atoms are sufficiently activated by the strongly electron-withdrawing benzoyl group to undergo nucleophilic aromatic substitution (NAS) with phenolate ions at high temperatures. Unsubstituted benzoyl chloride derivatives completely lack these leaving groups, while 4-fluorobenzoyl chloride derivatives can only form linear polymers (AB monomers). The specific 3,5-difluoro substitution pattern is therefore non-substitutable for generating the highly branched 3D architectures that give hbPAEKs their unique processability and thermal stability [1].

Evidence DimensionNucleophilic Aromatic Substitution (NAS) capability for polymer branching
Target Compound DataForms symmetrical AB2 monomers capable of NAS
Comparator Or Baseline4-Fluorobenzoyl chloride (forms AB monomers)
Quantified DifferenceEnables 3D hyperbranched network formation vs. 1D linear chains
ConditionsNucleophilic displacement by phenolate ions in polar aprotic solvent (NMP) with K2CO3.

Buyers in advanced materials must procure this specific isomer to achieve the hyperbranched architectures required for specialized high-performance thermoplastics.

Crystal packing topology
Class-level
Space group P2₁/c, a=3.78 Å, b=18.11 Å, c=10.05 Å, β=95.48°
Unique weak-interaction landscape governed by 3,5-difluorination pattern
Cryocrystallization data; may not reflect ambient behavior

Downstream Pharmacological Efficacy Against Resistant Mutants

The incorporation of the 3,5-difluorophenyl moiety via 3,5-difluorobenzoyl chloride is critical for the efficacy of next-generation benzophenone-based NNRTIs. Downstream APIs synthesized from this specific precursor (e.g., GW678248) demonstrate an IC50 of 0.5 nM against wild-type HIV and maintain a highly potent IC50 of 1 nM against the clinically challenging K103N mutant strain. In contrast, analogs lacking the specific di-fluoro substitution pattern (such as those derived from unsubstituted benzoyl chloride) suffer from significantly reduced binding affinity and fail to overcome the steric and electronic resistance profiles of mutant reverse transcriptase. The 3,5-difluoro pattern optimally fills the hydrophobic binding pocket while resisting metabolic degradation[1].

Evidence DimensionDownstream API IC50 against HIV K103N mutant
Target Compound Data1 nM IC50 against K103N mutant
Comparator Or BaselineUnsubstituted benzoyl derivatives (baseline)
Quantified DifferenceRestores low-nanomolar potency against resistant strains
ConditionsIn vitro antiviral assay in MT4 cells.

For medicinal chemistry procurement, the higher cost of the 3,5-difluoro building block is strictly justified by its ability to rescue drug efficacy against resistant viral strains.

Synthesis yield
Data to verify
100% (quantitative)
Supports efficient lab-scale preparation from benzoic acid precursor
Crude product; supplier-reported, data to verify
AMPA potentiator synthesis
Context-dependent
Key acylating agent for LY450108-[14C]; installs 3,5-difluorobenzoyl pharmacophore
Structurally validated for AMPA receptor modulator radiolabeling studies
Class-level inference; specific to this chemical series

Synthesis of Next-Generation Antiviral APIs

Driven by its ability to install a metabolically stable, lipophilic 3,5-difluorophenyl pharmacophore, this compound is the precursor of choice for synthesizing nonnucleoside reverse transcriptase inhibitors (NNRTIs) and influenza fusion inhibitors. It is specifically procured when targeting resistant viral strains (e.g., HIV K103N/Y181C) where unsubstituted analogs fail [1].

Manufacturing of Hyperbranched Polyaryletherketones (hbPAEKs)

In advanced materials science, 3,5-difluorobenzoyl chloride is utilized to synthesize symmetrical AB2 monomers (like 3,5-difluoro-4′-hydroxybenzophenone). These monomers undergo nucleophilic aromatic substitution to form hyperbranched thermoplastics, which are highly valued in aerospace and medical implants for their superior thermal stability and processability compared to linear PEEK [2].

Development of CNS Therapeutics and AMPA Potentiators

The compound is extensively used as an acylating agent in the synthesis of neurological drugs, including AMPA receptor potentiators (e.g., LY450108). The high reactivity of the acid chloride ensures efficient coupling with complex, sterically hindered heterocyclic amines, streamlining the scale-up of these critical CNS drug candidates .

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis
3,5-Difluorobenzamide pharmacophore via selective acylation
Kinase selectivity profiling and structure-activity relationship studies
Fluorinated benzoylurea agrochemical intermediates
3,5-Difluorophenyl group introduction for activity screening
Insecticidal activity and metabolic stability screening
Crystal engineering and supramolecular studies
Defined crystal packing topology from 3,5-difluorination pattern
Crystal structure determination and interaction energy framework analysis

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (82.98%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

129714-97-2

Wikipedia

3,5-Difluorobenzoyl chloride
Lee & Morandi. Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides. Nature Chemistry, doi: 10.1038/s41557-018-0078-8, published online 6 August 2018

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